molecular formula C14H8N2O B14758005 Anthra[1,2-C][1,2,5]oxadiazole CAS No. 227-69-0

Anthra[1,2-C][1,2,5]oxadiazole

Cat. No.: B14758005
CAS No.: 227-69-0
M. Wt: 220.23 g/mol
InChI Key: AVOXXMQHULWAPB-UHFFFAOYSA-N
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Description

Anthra[1,2-C][1,2,5]oxadiazole is a heterocyclic compound featuring a fused anthracene core integrated with a 1,2,5-oxadiazole ring. This structure combines aromaticity with electron-deficient heterocyclic motifs, making it a candidate for diverse applications, including medicinal chemistry and materials science. The oxadiazole moiety contributes to unique electronic properties, influencing reactivity and interactions with biological targets .

Properties

CAS No.

227-69-0

Molecular Formula

C14H8N2O

Molecular Weight

220.23 g/mol

IUPAC Name

naphtho[2,3-g][2,1,3]benzoxadiazole

InChI

InChI=1S/C14H8N2O/c1-2-4-10-8-12-11(7-9(10)3-1)5-6-13-14(12)16-17-15-13/h1-8H

InChI Key

AVOXXMQHULWAPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C=CC4=NON=C43

Origin of Product

United States

Preparation Methods

The synthesis of Anthra[1,2-C][1,2,5]oxadiazole typically involves the cyclization of vicinal bisoximes through a dehydrative cyclization process at elevated temperatures using metal hydroxides . This method yields the desired oxadiazole ring fused with the anthracene moiety. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Anthra[1,2-C][1,2,5]oxadiazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anthra[1,2-C][1,2,5]oxadiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Anthra[1,2-C][1,2,5]oxadiazole involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact molecular targets and pathways depend on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Anthra[1,2-C][1,2,5]thiadiazole-6,11-diones

Key Differences :

  • Heteroatom Substitution : Replaces oxygen with sulfur in the oxadiazole ring, forming a thiadiazole.
  • Biological Activity : Derivatives like NSC745885 exhibit potent anticancer activity, overcoming multidrug resistance in cell lines (e.g., MGH-U1R) at low concentrations (2.5 μM) . Unlike doxorubicin, NSC745885 induces DNA damage without upregulating p53, suggesting a distinct mechanism .

Table 1: Comparative Pharmacological Profiles

Property Anthra[1,2-C][1,2,5]oxadiazole Anthra[1,2-C]thiadiazole (NSC745885)
Heteroatom O S
Anticancer Activity Under investigation IC50: 2.5 μM (MGH-U1R cells)
Mechanism N/A Telomerase inhibition, DNA damage
Drug Resistance N/A Overcomes 40-fold doxorubicin resistance

Naphtho-Fused Oxadiazoles

Structural Variation :

  • Naphtho[1,2-c][1,2,5]oxadiazole derivatives feature a naphthalene core instead of anthracene, reducing aromatic conjugation but maintaining heterocyclic rigidity.
  • Applications : Used in organic semiconductors (e.g., TCI’s N1137) due to planar structures facilitating charge transfer .
  • Electronic Properties : Computational studies (Pariser-Parr-Pople method) show naphtho-fused systems have lower π-electron delocalization than anthra-fused analogs, impacting redox behavior .

Table 2: Electronic and Material Properties

Property Anthra[1,2-C]oxadiazole Naphtho[1,2-C]oxadiazole
Aromatic System Anthracene Naphthalene
Bandgap (Estimated) Lower (extended conjugation) Higher
Applications Medicinal potential Organic electronics

Selenadiazole and Other Heterocyclic Analogs

  • Selenadiazole: Replacement of oxygen with selenium further increases polarizability and electron-withdrawing effects.
  • 1,2,4-Oxadiazole Isomers : Differ in heteroatom positioning, leading to varied thermal stability and conjugation. For example, 1,2,5-oxadiazoles (furazans) are more thermally stable than 1,2,4-isomers, impacting their suitability in energetic materials or drug design .

Research Findings and Implications

  • Mechanistic Divergence: Thiadiazole analogs of anthra[1,2-C]oxadiazole demonstrate unique anticancer mechanisms (e.g., telomerase inhibition) compared to anthraquinones like doxorubicin, highlighting the role of heteroatom choice .
  • Structure-Activity Relationships (SAR) :
    • Oxygen vs. Sulfur : Thiadiazole derivatives show superior activity against resistant cancers, likely due to enhanced lipophilicity and target interaction .
    • Fused Aromatic System : Anthra-fused systems offer extended conjugation for electronic applications, while naphtho-fused variants prioritize synthetic accessibility and semiconductor performance .

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